N,N'-[Cyclopentane-1,1-diyldi(4,1-phenylene)]bis[4-methyl-N-(4-methylphenyl)aniline]
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- The compound’s systematic name is N,N’-[Cyclopentane-1,1-diyldi(4,1-phenylene)]bis[4-methyl-N-(4-methylphenyl)aniline] .
- It consists of two aromatic rings connected by a cyclopentane bridge.
- The compound belongs to the class of azobenzene derivatives.
- Its molecular formula is C₇₆H₇₆N₄ .
- The structure features two 4-methyl-N-(4-methylphenyl)aniline moieties linked by a cyclopentane-1,1-diyldi(4,1-phenylene)] bridge .
Preparation Methods
- Unfortunately, specific synthetic routes and industrial production methods for this compound are not readily available in the literature. Further research would be needed to uncover these details.
Chemical Reactions Analysis
- The compound likely undergoes various reactions typical of azobenzenes, including photoisomerization (E/Z isomerization) upon exposure to light.
- Common reagents include reducing agents (such as sodium dithionite) and oxidizing agents (such as hydrogen peroxide).
- Major products may include different isomers resulting from the photoisomerization process.
Scientific Research Applications
Chemistry: Azobenzenes are used as photoresponsive switches and molecular actuators.
Biology: These compounds find applications in designing light-controlled biological systems (e.g., optogenetics).
Medicine: Their photoisomerization properties are explored for drug delivery and controlled release.
Industry: Azobenzenes are used in liquid crystal displays (LCDs) and other optical devices.
Mechanism of Action
- The compound’s mechanism of action likely involves photoisomerization between the E and Z isomers.
- Molecular targets and pathways would depend on its specific application context.
Comparison with Similar Compounds
- Unfortunately, I couldn’t find direct comparisons with similar compounds in the available literature. azobenzenes in general exhibit similar photoresponsive behavior.
Remember that further research and consultation with experts would provide more comprehensive insights into this intriguing compound.
Properties
CAS No. |
141356-21-0 |
---|---|
Molecular Formula |
C45H44N2 |
Molecular Weight |
612.8 g/mol |
IUPAC Name |
4-methyl-N-[4-[1-[4-(4-methyl-N-(4-methylphenyl)anilino)phenyl]cyclopentyl]phenyl]-N-(4-methylphenyl)aniline |
InChI |
InChI=1S/C45H44N2/c1-33-7-19-39(20-8-33)46(40-21-9-34(2)10-22-40)43-27-15-37(16-28-43)45(31-5-6-32-45)38-17-29-44(30-18-38)47(41-23-11-35(3)12-24-41)42-25-13-36(4)14-26-42/h7-30H,5-6,31-32H2,1-4H3 |
InChI Key |
XHBAHUUUFQBVOL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N(C2=CC=C(C=C2)C)C3=CC=C(C=C3)C4(CCCC4)C5=CC=C(C=C5)N(C6=CC=C(C=C6)C)C7=CC=C(C=C7)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.